molecular formula C17H14ClN3O B11310274 N-(1-benzyl-1H-pyrazol-5-yl)-3-chlorobenzamide

N-(1-benzyl-1H-pyrazol-5-yl)-3-chlorobenzamide

Cat. No.: B11310274
M. Wt: 311.8 g/mol
InChI Key: JMDJTMXNDFOAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-1H-pyrazol-5-yl)-3-chlorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further connected to a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-3-chlorobenzamide typically involves the reaction of 1-benzyl-1H-pyrazole-5-amine with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-3-chlorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-5-yl)-3-chlorobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzyl-1H-pyrazol-5-yl)benzamide: Lacks the chlorine atom on the benzamide moiety.

    N-(1-benzyl-1H-pyrazol-5-yl)-2-chlorobenzamide: Has the chlorine atom in a different position on the benzamide ring.

    1-Benzyl-1H-pyrazol-5-amine: A precursor in the synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-3-chlorobenzamide.

Uniqueness

This compound is unique due to the specific positioning of the chlorine atom on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to similar compounds, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-3-chlorobenzamide

InChI

InChI=1S/C17H14ClN3O/c18-15-8-4-7-14(11-15)17(22)20-16-9-10-19-21(16)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,20,22)

InChI Key

JMDJTMXNDFOAGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.